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Fmoc-D-alanyl chloride

Cat. No.: B125872
CAS No.: 144073-15-4
M. Wt: 329.8 g/mol
InChI Key: AFMYCMGTXVCJCH-LLVKDONJSA-N
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Description

Historical Context and Evolution of Amino Acid Chloride Reagents in Peptide Chemistry

The journey to the sophisticated use of reagents like Fmoc-D-alanyl chloride is marked by significant advancements in peptide chemistry, overcoming early challenges through the development of effective protecting groups and activation strategies.

The use of acid chlorides as activating agents for peptide bond formation dates back to the early 20th century with Emil Fischer's pioneering work. core.ac.ukias.ac.in In 1901, Fischer and Fourneau successfully prepared the first dipeptide, glycylglycine. ias.ac.inbrieflands.com A key strategy in early peptide synthesis involved using α-chloro acid chlorides to condense with an amino ester, followed by the replacement of the chlorine with an amine to form the peptide bond. brieflands.com However, this method was fraught with challenges, a primary one being racemization, where the chiral integrity of the amino acid was lost during the reaction. core.ac.ukbrieflands.com The high reactivity of the acyl chloride made it susceptible to side reactions, and the harsh conditions often required for deprotection could cleave the newly formed peptide bond. core.ac.ukbrieflands.com These limitations, coupled with the emergence of other coupling reagents, led to a period where acid halides were viewed with skepticism and faced criticism within the scientific community. core.ac.uk

A major breakthrough in peptide synthesis came with the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group by Carpino and Han in 1970. publish.csiro.aupublish.csiro.aunih.gov This development is considered a landmark achievement, significantly advancing the field, especially in the context of solid-phase peptide synthesis (SPPS) developed by R.B. Merrifield. publish.csiro.aupublish.csiro.auresearchgate.net The Fmoc group offered a milder alternative to the previously common Boc (tert-butyloxycarbonyl) protecting group. nih.govmasterorganicchemistry.com

Key advantages of the Fmoc group include:

Base Lability: It can be rapidly and efficiently cleaved under mild, non-hydrolytic basic conditions, typically using a solution of piperidine (B6355638) in a polar solvent like N,N-dimethylformamide (DMF). publish.csiro.aumasterorganicchemistry.com This is in contrast to the acid-labile Boc group, which requires harsher acidic conditions for removal. nih.govmasterorganicchemistry.com

Orthogonality: The use of Fmoc for Nα-protection and acid-labile groups for side-chain protection creates an "orthogonal" protection scheme. This allows for the selective removal of one type of protecting group without affecting the other, a crucial aspect of modern peptide synthesis. nih.gov

Stability and Solubility: Fmoc-amino acids are generally crystalline, stable for storage, and soluble in common organic solvents used in peptide synthesis. publish.csiro.au

Monitoring: The fluorenyl group possesses a strong ultraviolet absorbance, which is highly useful for spectrophotometrically monitoring the progress of coupling and deprotection reactions in automated peptide synthesizers. publish.csiro.aupublish.csiro.au

Despite its advantages, the Fmoc group's hydrophobicity can sometimes lead to solubility issues with certain amino acid derivatives and may contribute to peptide aggregation during the synthesis of long or "difficult" peptide sequences. publish.csiro.au

The work of Louis Carpino was instrumental in reviving interest in acid halides for peptide synthesis. core.ac.uk He demonstrated that Fmoc-amino acid chlorides could be prepared as stable, crystalline solids that are highly reactive and effective in forming peptide bonds, particularly for sterically hindered couplings where other methods might fail. core.ac.uk This discovery helped to overcome the long-standing concerns about the instability and racemization associated with amino acid chlorides. core.ac.uk

Fmoc-amino acid chlorides, and the related fluorides, react quickly under SPPS conditions with minimal racemization. nih.gov The chlorides are typically used in the presence of a base like N,N-diisopropylethylamine (DIEA) and an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions. nih.gov The high reactivity of Fmoc-amino acid chlorides makes them particularly valuable for the synthesis of peptides containing challenging sequences or sterically demanding amino acids. core.ac.uknih.gov

Table 1: Comparison of Common Protecting Groups in Peptide Synthesis

Protecting Group Abbreviation Cleavage Conditions Key Advantages Key Disadvantages
9-Fluorenylmethoxycarbonyl Fmoc Mild base (e.g., piperidine) Mild cleavage, orthogonality, UV monitoring Hydrophobicity, potential for aggregation
tert-Butyloxycarbonyl Boc Strong acid (e.g., TFA, HF) Good solubility of derivatives Harsh cleavage conditions
Carbobenzoxy Z Hydrogenolysis, strong acid Prevents racemization Harsh cleavage conditions

Stereochemical Considerations in D-Amino Acid Derivatives and Their Impact on Chemical Synthesis

The stereochemistry of amino acids is a fundamental aspect of their biological function and a critical consideration in chemical synthesis. While L-amino acids are the building blocks of proteins in most living organisms, D-amino acids play unique and important roles.

The "handedness" or chirality of an amino acid significantly influences the three-dimensional structure (conformation) and stability of a peptide. jpt.com Proteins and enzymes in biological systems are highly stereospecific, meaning they can distinguish between L- and D-enantiomers. jpt.com

The incorporation of D-amino acids into a peptide chain can have profound effects:

Conformational Changes: Replacing an L-amino acid with its D-enantiomer can alter the local and global conformation of a peptide. researchgate.netnih.gov For instance, a single L-to-D substitution in an α-helix can be destabilizing. nih.gov The presence of D-amino acids can induce novel tertiary structures that are not accessible with only L-amino acids. nih.gov

Enhanced Stability: Peptides containing D-amino acids are often more resistant to degradation by proteases, which are enzymes that specifically recognize and cleave peptide bonds between L-amino acids. nih.govmdpi.comnih.gov This increased proteolytic stability is a significant advantage in the development of peptide-based therapeutics, as it can lead to a longer half-life in the body. mdpi.comnumberanalytics.com

Biological Activity: The change in conformation resulting from D-amino acid incorporation can dramatically alter the biological activity of a peptide. nih.gov In some cases, it can enhance potency, while in others, it may lead to a loss of activity. nih.govmdpi.com

Studies on miniproteins have shown that single L-to-D amino acid substitutions can be significantly destabilizing to the tertiary structure, with the extent of destabilization varying depending on the location and type of amino acid. researchgate.netnih.gov

The increasing interest in D-amino acid-containing peptides has driven the development of various methods for their stereoselective synthesis. These methods can be broadly categorized into chemical and biocatalytic approaches. nih.gov

Chemical Methods:

Chiral Resolution: This involves the separation of a racemic mixture of D,L-amino acids. While effective, it can be costly and result in lower yields. nih.gov

Asymmetric Synthesis: These methods aim to create the desired stereoisomer from a prochiral starting material. nih.gov One approach involves the stereoselective alkylation of enolates derived from chiral precursors. acs.org For example, the use of bulky protecting groups like the 9-phenylfluorenyl (PhFl) group can direct alkylation to a specific position without affecting the chiral center. acs.org

Biocatalytic Methods: Enzymatic methods offer high selectivity and are often performed under milder conditions than chemical methods. nih.gov

Enzymatic Resolution: Enzymes like L-amino acid oxidase can be used to selectively act on one enantiomer in a racemic mixture, leaving the other behind. nih.gov

Asymmetric Synthesis with Dehydrogenases: D-amino acid dehydrogenases can catalyze the reductive amination of α-keto acids to produce D-amino acids with high stereoselectivity. nih.govnih.gov Directed evolution has been used to create enzymes with a broad substrate range for this purpose. nih.gov

Stereoinversion: Cascade biocatalysis systems have been developed to convert readily available L-amino acids into their D-counterparts. nih.govrsc.org This often involves a two-step process of deamination of the L-amino acid to an α-keto acid, followed by stereoselective reductive amination to the D-amino acid. rsc.org

Table 2: Overview of Synthesis Methods for D-Amino Acids

Method Approach Description Advantages Disadvantages
Chemical Resolution Chemical Separation of a D,L-racemic mixture. Established technique. Potentially low yield (max 50% for one enantiomer), can be costly.
Asymmetric Synthesis Chemical Stereoselective creation of the D-enantiomer from a prochiral precursor. High stereochemical control. May require complex multi-step synthesis and chiral auxiliaries.
Enzymatic Resolution Biocatalytic Use of stereoselective enzymes to separate a racemic mixture. High selectivity, mild conditions. Limited to specific substrates for which enzymes are available.
Asymmetric Biocatalysis Biocatalytic Use of enzymes (e.g., dehydrogenases) to synthesize the D-amino acid from a prochiral substrate. High enantiomeric excess, environmentally friendly. May require cofactor regeneration systems.
Stereoinversion Biocatalytic Conversion of an L-amino acid to a D-amino acid, often via a keto-acid intermediate. Utilizes readily available starting materials. Requires multiple enzymes in a cascade system.

Scope and Research Objectives for this compound Applications

This compound is a specialized amino acid derivative utilized as a building block in advanced organic synthesis, particularly in the construction of peptides and peptidomimetics. Its unique structural features—the D-chiral center, the base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group, and the highly reactive acyl chloride—define its specific scope and the objectives of its application in research. The primary advantage of using the D-enantiomer, as opposed to the more common L-alanine, lies in its ability to impart unique conformational and biological properties to the target molecule. scbt.com

The scope of this compound applications is centered on the synthesis of non-natural peptides and complex organic molecules where specific stereochemistry is crucial for function. The Fmoc group provides a well-established orthogonal protection strategy, allowing for its selective removal under mild basic conditions without affecting acid-labile side-chain protecting groups. researchgate.netchempep.com The acid chloride functionality offers a high degree of activation for the carboxyl group, facilitating efficient amide bond formation, especially in challenging or sterically hindered coupling reactions where standard coupling reagents may be less effective. arkat-usa.orgcore.ac.uk

Table 1: Key Characteristics of this compound

Feature Description Reference
Chirality Contains a D-alanine residue, a non-proteinogenic amino acid enantiomer. scbt.com
Protecting Group The N-terminus is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. researchgate.netgoogle.com
Activating Group The C-terminus is activated as a highly reactive acid chloride. arkat-usa.orgcore.ac.uk

| Primary Application | Used as a building block in solid-phase and solution-phase peptide synthesis. | acs.org |

The research objectives for employing this compound are multifaceted and target specific outcomes in the synthesis and function of novel molecules. These objectives are driven by the need to overcome synthetic challenges and to develop new therapeutic agents and research tools.

Detailed research findings have highlighted several key objectives for its use:

Enhancing Peptide Stability: A primary objective is the incorporation of D-alanine into peptide sequences to increase their resistance to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds adjacent to L-amino acids. This enhanced stability is critical for the development of peptide-based drugs with improved pharmacokinetic profiles.

Modulating Biological Activity: Research aims to create peptides with altered or enhanced biological functions. The substitution of an L-amino acid with its D-enantiomer can significantly change the peptide's three-dimensional structure, influencing its binding affinity and selectivity for biological targets like receptors or enzymes. scbt.com For instance, research into cancer therapeutics has shown that replacing L-alanine with D-alanine can improve both the synthetic yield and the biological activity of certain compounds against cancer cell lines.

Overcoming Steric Hindrance in Synthesis: Fmoc-amino acid chlorides are valuable for driving difficult coupling reactions to completion, particularly when synthesizing sterically hindered peptides. core.ac.uk A key research objective is to utilize the high reactivity of this compound to achieve high coupling yields in sequences where bulky adjacent residues impede standard amide bond formation.

Construction of Peptidomimetics and Unnatural Molecules: The compound serves as a crucial chiral building block for the synthesis of peptidomimetics, which mimic the structure of natural peptides but possess modified backbones or side chains for improved stability or activity. core.ac.ukresearchgate.net Research objectives include the synthesis of complex heterocyclic structures and other non-peptidic molecules where the D-alanine moiety provides a specific and required stereochemical center.

Probing Structure-Activity Relationships (SAR): A significant objective is its use in SAR studies. By systematically replacing L-alanine with D-alanine in a biologically active peptide, researchers can probe the importance of specific residue stereochemistry for molecular recognition and function. This provides fundamental insights into the interaction between a ligand and its receptor.

Table 2: Principal Research Objectives for this compound

Research Objective Rationale and Goal Reference
Improve Metabolic Stability Incorporate D-alanine to confer resistance to proteolysis, thereby increasing the in vivo half-life of peptide-based therapeutics.
Modify Biological Function Alter peptide conformation by introducing a D-amino acid to enhance or modify binding affinity and selectivity for biological targets. scbt.com
Facilitate Difficult Couplings Utilize the high reactivity of the acid chloride to synthesize sterically demanding peptide sequences with high efficiency. core.ac.uk
Synthesize Novel Structures Employ as a chiral building block for creating peptidomimetics and other complex organic molecules with defined stereochemistry. researchgate.net

| Investigate Structure-Activity Relationships | Systematically substitute L-alanine with D-alanine to understand the role of stereochemistry in molecular interactions and biological activity. | |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16ClNO3 B125872 Fmoc-D-alanyl chloride CAS No. 144073-15-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R)-1-chloro-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-11(17(19)21)20-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,20,22)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMYCMGTXVCJCH-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456371
Record name Fmoc-D-alanyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144073-15-4
Record name Fmoc-D-alanyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Fmoc D Alanyl Chloride

Classical Preparation Routes for Fmoc-Amino Acid Chlorides

Traditional methods for preparing Fmoc-amino acid chlorides, including Fmoc-D-alanyl chloride, have been well-established in organic synthesis. These routes typically involve the use of common chlorinating agents in aprotic solvents.

Reaction with Thionyl Chloride in Aprotic Solvents

A widely employed method for the synthesis of Fmoc-amino acid chlorides is the reaction of the corresponding N-Fmoc-protected amino acid with thionyl chloride (SOCl₂). researchgate.netnih.gov This reaction is typically carried out in a dry, aprotic solvent such as dichloromethane (B109758) (CH₂Cl₂). arkat-usa.orgchemrxiv.org The N-Fmoc-D-alanine is treated with an excess of thionyl chloride, often under reflux conditions (40–50°C) for several hours (4–6 hours) to ensure complete conversion. The reaction proceeds with the formation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as volatile byproducts, which can be easily removed. niscpr.res.in Following the reaction, the excess thionyl chloride and solvent are typically removed under reduced pressure, and the resulting crude this compound can be purified by recrystallization, often from a solvent mixture like hexane/ethyl acetate, to achieve high purity (>95%). The resulting Fmoc-amino acid chlorides are often stable, isolable solids that can be stored for extended periods. arkat-usa.org

Utilization of Oxalyl Chloride for Acid Chloride Formation

An alternative and often milder method for preparing this compound involves the use of oxalyl chloride ((COCl)₂) as the chlorinating agent. core.ac.uk This reaction is also conducted in an anhydrous aprotic solvent like dichloromethane. The process typically involves treating Fmoc-D-alanine with oxalyl chloride, sometimes in the presence of a catalytic amount of N,N-dimethylformamide (DMF). mdpi.comorgsyn.org The reaction with oxalyl chloride is often preferred as it can proceed under milder conditions, such as at 0°C, which helps to minimize potential side reactions and racemization. The byproducts of this reaction, carbon monoxide (CO) and carbon dioxide (CO₂), are gaseous and easily removed from the reaction mixture. This method has been reported to produce Fmoc-L-alanyl chloride in high yields, exceeding 94%.

Comparative Analysis of Chlorinating Reagents and Reaction Conditions

The choice between thionyl chloride and oxalyl chloride for the synthesis of Fmoc-amino acid chlorides involves a trade-off between reactivity, reaction conditions, and potential side products.

Chlorinating ReagentTypical Reaction ConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) ** Reflux in CH₂Cl₂ (40-50°C), 4-6 hours High yields, readily available, volatile byproducts (SO₂, HCl). niscpr.res.inHarsher conditions (reflux) may lead to side reactions with sensitive amino acid side chains.
Oxalyl Chloride ((COCl)₂) **CH₂Cl₂ at 0°C to room temperature researchgate.netMilder reaction conditions, minimizes racemization, volatile byproducts (CO, CO₂), often higher yields. wikipedia.orgCan be more expensive than thionyl chloride.
Phosphorus Pentachloride (PCl₅) Elevated temperatures (e.g., 60°C) Effective for acid chloride formation.Can lead to the formation of non-volatile byproducts like phosphoryl chloride (POCl₃), complicating purification.

Research indicates that for the synthesis of Fmoc-Glu(Obzl)-Cl, thionyl chloride provided the highest yield (92%) with a shorter reaction time compared to oxalyl chloride (85%). However, oxalyl chloride is often considered a more selective reagent. wikipedia.org The presence of a base during coupling reactions with the resulting acid chloride can sometimes lead to the formation of undesired byproducts like 2-alkoxy-5(4H)-oxazolone. uniurb.it

Advanced Synthetic Approaches and Process Intensification

To overcome some of the limitations of classical methods, such as long reaction times and the use of harsh conditions, advanced synthetic approaches have been developed. These methods often focus on process intensification to improve efficiency and product quality.

Ultrasonication-Assisted Synthesis of Fmoc-Amino Acid Chlorides

A significant advancement in the synthesis of Fmoc-amino acid chlorides is the use of ultrasound irradiation. niscpr.res.in This technique has been shown to dramatically reduce reaction times for the conversion of Fmoc-amino acids to their corresponding acid chlorides using thionyl chloride. arkat-usa.org Reactions that would typically take 4-5 hours under reflux conditions or over 24 hours at room temperature can be completed within 30 minutes in an ultrasonic bath at ambient temperature. arkat-usa.org This rapid and efficient protocol has been successfully applied to a variety of Fmoc-amino acids, yielding products in good yield and purity. researchgate.net The use of ultrasound provides a greener and more energy-efficient alternative to conventional heating. niscpr.res.in

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. researchgate.net For instance, using anhydrous dichloromethane is critical to prevent the hydrolysis of the acid chloride product. When using oxalyl chloride, maintaining a low temperature (e.g., 0°C) is important to minimize racemization. Furthermore, the purification step, typically recrystallization, is essential for obtaining a product with the high purity required for subsequent peptide synthesis steps. Studies on optimizing Fmoc conjugation reactions have highlighted the importance of buffer composition and pH when working in aqueous or biphasic systems, although the synthesis of the acid chloride itself is performed under anhydrous conditions. nih.govresearchgate.net The development of efficient protocols aims to achieve high conversion with minimal side product formation, ensuring the integrity of the Fmoc protecting group and the stereochemistry of the D-alanine. researchgate.net

Characterization Techniques for Synthetic Validation

The validation of the synthesis of this compound relies on a suite of analytical techniques to confirm its structure, molecular weight, and purity. These methods are essential to ensure the compound is suitable for its intended applications, such as peptide synthesis, where the integrity of the starting material is paramount.

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound. The spectra for the D- and L-enantiomers are identical in achiral solvents.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups. The spectrum of this compound will exhibit distinct absorption bands corresponding to the vibrations of its constituent bonds. Key absorptions include the N-H stretching of the carbamate (B1207046), the carbonyl (C=O) stretching from both the carbamate and the highly reactive acid chloride, and characteristic peaks from the aromatic fluorenyl group. arkat-usa.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of the molecule by mapping its carbon and hydrogen framework. arkat-usa.org The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound shows characteristic signals for the methyl protons of the alanine (B10760859) residue, the methine proton (α-carbon), and the protons of the Fmoc protecting group, including the methylene (B1212753) and aromatic protons. arkat-usa.org

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals correspond to the methyl carbon, the α-carbon, the acid chloride carbonyl, and the carbons of the Fmoc group (carbamate carbonyl, methylene, and aromatic carbons). arkat-usa.orgoregonstate.edu

Table 1: Spectroscopic Data for Fmoc-alanyl Chloride Moiety Note: This table presents typical, representative data compiled from spectroscopic information for Fmoc-amino acid chlorides. Exact values can vary slightly based on solvent and experimental conditions.

Technique Assignment Typical Chemical Shift / Wavenumber
IR (cm⁻¹) N-H Stretch (carbamate)~3300-3400
C=O Stretch (acid chloride)~1780-1815
C=O Stretch (carbamate)~1720
C=C Stretch (aromatic)~1450, 1500-1600
¹H NMR (ppm) -CH₃ (Alanine)~1.4-1.6 (d)
-CH- (α-proton)~4.4-4.6 (m)
-CH₂- (Fmoc)~4.2-4.5 (m)
-CH- (Fmoc, bridgehead)~4.2 (t)
Aromatic-H (Fmoc)~7.2-7.9 (m)
N-H (carbamate)~5.5-5.9 (d)
¹³C NMR (ppm) -CH₃ (Alanine)~18-20
-CH- (α-carbon)~50-55
-CH₂- (Fmoc)~47-48
-CH- (Fmoc, bridgehead)~67-68
Aromatic-C (Fmoc)~120-144
C=O (carbamate)~156
C=O (acid chloride)~172-174

d: doublet, t: triplet, m: multiplet

Mass spectrometry (MS) is an indispensable technique for confirming the successful synthesis of this compound by verifying its molecular weight with high accuracy. arkat-usa.org High-resolution mass spectrometry (HRMS) can determine the mass of the parent ion to several decimal places, which allows for the unambiguous confirmation of its elemental composition.

The molecular formula for this compound is C₁₈H₁₆ClNO₃. The expected monoisotopic mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). This theoretical value is then compared to the experimental value obtained from the mass spectrometer. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. arkat-usa.org The detection of an ion peak corresponding to the calculated mass confirms the identity of the target compound. nih.gov

Table 2: Molecular Properties of this compound

Property Value Reference
Molecular Formula C₁₈H₁₆ClNO₃ nih.govscbt.com
Average Molecular Weight 329.78 g/mol scbt.comglentham.com
Monoisotopic Mass 329.0819 g/mol nih.gov

Ensuring the chemical and stereochemical purity of this compound is critical. Chemical purity is often assessed by High-Performance Liquid Chromatography (HPLC) or NMR, while enantiomeric purity requires specialized chiral methods.

Purity Assessment: HPLC coupled with a UV detector is a standard method for determining the chemical purity of the final product. The Fmoc group possesses a strong chromophore, making it easily detectable at wavelengths around 265 nm. A chromatogram showing a single major peak indicates a high degree of chemical purity.

Enantiomeric Excess (e.e.) Determination: The enantiomeric purity of this compound must be rigorously controlled to prevent the incorporation of the incorrect stereoisomer (Fmoc-L-alanyl chloride) during peptide synthesis. Since enantiomers have identical physical properties in an achiral environment, chiral analytical techniques are required for their separation and quantification.

Chiral HPLC is the most common and reliable method for this purpose. phenomenex.com The technique involves using a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to different retention times. phenomenex.comwindows.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven highly effective for separating the enantiomers of N-Fmoc protected amino acids under reversed-phase conditions. phenomenex.com By comparing the peak areas of the D- and L-enantiomers in the chromatogram, the enantiomeric excess (e.e.) can be precisely calculated. For use in peptide synthesis, an enantiomeric purity of >99% e.e. is typically required. phenomenex.com

Reaction Mechanisms and Chemical Reactivity of Fmoc D Alanyl Chloride

Acylation Reactions and Amide Bond Formationresearchgate.net

Acylation reactions using Fmoc-D-alanyl chloride are fundamental to elongating peptide chains. scbt.com The process involves the formation of a new amide bond between the this compound and an amino group of another molecule.

The formation of an amide bond with this compound proceeds through a nucleophilic acyl substitution reaction. chemguide.co.uk The carbon atom of the acid chloride group is electrophilic because it is bonded to two highly electronegative atoms, oxygen and chlorine, which pull electron density away from it. libretexts.orglibretexts.org This makes the carbon susceptible to attack by a nucleophile, such as the amino group of an amino acid or peptide. libretexts.org

The reaction mechanism occurs in two main stages:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the nucleophilic amine attacks the electrophilic carbonyl carbon of the this compound. youtube.com This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge. youtube.com

Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond reforms, and the chloride ion is expelled as a leaving group. youtube.com A base, often a tertiary amine like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA), is typically present to neutralize the hydrochloric acid (HCl) that is formed. commonorganicchemistry.com

This addition-elimination sequence results in the formation of a new, stable amide (peptide) bond. libretexts.org

Several factors can influence the speed and success of the acylation reaction:

Solvent: The choice of solvent is important. Polar aprotic solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) are commonly used as they can dissolve the reactants and facilitate the reaction without interfering. researchgate.net

Temperature: Reactions are often conducted at low temperatures to minimize side reactions, including racemization. However, in some cases, such as with hindered amino acids, higher temperatures may be necessary to drive the reaction to completion. peptide.com

Steric Hindrance: The size and structure of both the this compound and the nucleophilic amine can affect the reaction rate. Bulky groups near the reaction site can slow down the coupling process. nih.gov

Base: The choice and concentration of the base used to neutralize the generated HCl can impact the reaction. While necessary, strong bases can also promote side reactions. researchgate.net

Coupling Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to increase the reaction rate and suppress side reactions. core.ac.uk HOBt reacts with the acid chloride to form a more reactive HOBt ester in situ, which then efficiently acylates the amine. core.ac.uk

FactorInfluence on ReactionCommon Conditions/Examples
Solvent Affects solubility of reactants and can influence reaction rate.Dichloromethane (DCM), N,N-dimethylformamide (DMF) researchgate.net
Temperature Lower temperatures minimize side reactions; higher temperatures can overcome steric hindrance.-20°C to room temperature
Steric Hindrance Bulky groups on either reactant can slow the reaction.Coupling with hindered amino acids may require longer reaction times or higher temperatures. peptide.comnih.gov
Base Neutralizes HCl byproduct but can promote side reactions.Triethylamine (TEA), Diisopropylethylamine (DIEA) commonorganicchemistry.com
Additives Can increase reaction rate and suppress side reactions.1-hydroxybenzotriazole (HOBt) core.ac.uk

Racemization Studies in Peptide Coupling Using Fmoc-D-alanyl Chloridechemguide.co.ukpeptide.comiris-biotech.de

A significant challenge in peptide synthesis is preventing the loss of stereochemical integrity at the α-carbon of the amino acid, a process known as racemization. nih.gov For this compound, this would involve its conversion to Fmoc-L-alanyl chloride. The activation of the carboxyl group, which is necessary for peptide bond formation, also increases the acidity of the α-proton, making it susceptible to removal by a base. This can lead to the formation of a planar enolate or an oxazolone (B7731731) intermediate, both of which can be reprotonated from either side, resulting in a mixture of D and L isomers. acs.org

Several strategies have been developed to minimize or prevent racemization during peptide coupling reactions:

Use of Additives: The addition of reagents like HOBt or its derivatives (e.g., 6-Cl-HOBt, HOAt) is a common and effective method to suppress racemization. peptide.comcore.ac.uk These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated species. core.ac.uk

Choice of Coupling Reagent: While this compound is an activated species itself, in broader peptide synthesis, the choice of coupling reagent to activate a protected amino acid is critical. Some reagents are known to cause more racemization than others. nih.gov

Controlled Reaction Conditions: Performing the coupling reaction at low temperatures and for the shortest time necessary can significantly reduce the extent of racemization.

Avoiding Strong Bases: The use of sterically hindered or weaker bases can minimize base-catalyzed racemization. researchgate.net

Protecting Group Strategy: The urethane-based Fmoc protecting group itself helps to reduce racemization compared to other types of protecting groups, as the carbamate (B1207046) structure is less prone to forming oxazolone intermediates. uva.nl

The conditions under which the peptide coupling is performed have a direct impact on the stereochemical purity of the final peptide.

Temperature: Elevated temperatures, while sometimes used to increase reaction rates, can also increase the rate of racemization. researchgate.netucl.ac.uk For sensitive amino acids like cysteine and histidine, it is often recommended to perform couplings at lower temperatures. researchgate.net

Base: The presence and strength of the base used can significantly influence racemization. researchgate.net While a base is needed to neutralize acid, excess or overly strong bases can promote the abstraction of the α-proton, leading to racemization. acs.org

Additives: The use of additives like HOBt is a cornerstone of maintaining stereochemical integrity. peptide.com Studies have shown that in the presence of HOBt, Fmoc-amino acid chlorides can be coupled with minimal racemization (<0.1% of the DL diastereomer). core.ac.uk The HOBt anion is believed to be the active catalytic species that promotes rapid and clean coupling. core.ac.uk Similarly, copper(II) chloride has been explored as an additive to suppress racemization in solution-phase peptide synthesis. peptide.com

Condition/AdditiveImpact on Stereochemical IntegrityRationale/Mechanism
Low Temperature Reduces racemizationSlows the rate of both the desired coupling and the undesired racemization reactions.
HOBt Suppresses racemizationForms a less racemization-prone active ester intermediate. core.ac.uk
Sterically Hindered Bases Minimizes racemizationLess likely to abstract the α-proton due to steric bulk. researchgate.net
Copper (II) Chloride Suppresses racemizationUsed in solution phase to help maintain stereochemical purity. peptide.com

Side Reactions and Byproduct Formation in Derivatizationpeptide.comresearchgate.net

Besides racemization, other side reactions can occur during the use of this compound in derivatization and peptide synthesis, leading to the formation of impurities.

One notable side reaction is the formation of Fmoc-dipeptides during the initial preparation of the Fmoc-amino acid. researchgate.net If Fmoc-Cl is used to protect the amino acid, it can react with the already formed Fmoc-amino acid, leading to the formation of an Fmoc-dipeptide. mesalabs.com This impurity can be difficult to remove. researchgate.net

During peptide synthesis, incomplete deprotection of the Fmoc group from the growing peptide chain can lead to deletion sequences, where an amino acid is missing from the final product. iris-biotech.de Conversely, if the this compound is used in excess or under highly reactive conditions, it could potentially lead to the double insertion of the D-alanine residue. mesalabs.com

Another potential side reaction, particularly when coupling the second amino acid to a resin-bound amino acid, is the formation of diketopiperazines (DKPs). This intramolecular cyclization reaction results in the cleavage of the dipeptide from the resin, terminating the chain elongation. iris-biotech.de The use of bulky resins like 2-chlorotrityl chloride resin can help to inhibit DKP formation. peptide.comnih.gov

Finally, the aspartimide formation is a well-known side reaction in Fmoc-based synthesis when aspartic acid is present in the peptide sequence. researchgate.netiris-biotech.de This involves the cyclization of the aspartic acid side chain, which can lead to racemization and the formation of β-peptide bonds upon ring-opening. researchgate.net While not a direct reaction of this compound itself, it is a critical consideration in any Fmoc-based peptide synthesis.

Hydrolysis of this compound

As an activated carboxylic acid derivative, this compound is highly susceptible to hydrolysis. The acid chloride functional group is readily attacked by water, a nucleophile, which leads to the formation of Fmoc-D-alanine and hydrochloric acid. This reaction is generally undesirable as it consumes the reactive starting material, rendering it incapable of participating in the intended peptide coupling reactions.

The high reactivity of the acid chloride is due to the strong electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly electrophilic. core.ac.uk Moisture sensitivity is a known characteristic of Fmoc-Cl and its derivatives. total-synthesis.com In practical applications, such as during HPLC analysis of derivatization reactions involving Fmoc-Cl, the presence of hydrolysis byproducts is a recognized phenomenon. researchgate.net The reaction proceeds via a nucleophilic acyl substitution mechanism where water attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses, expelling the chloride ion.

Reaction Scheme: Hydrolysis of this compound

Fmoc-NH-CH(CH₃)-COCl + H₂O → Fmoc-NH-CH(CH₃)-COOH + HCl

(this compound + Water → Fmoc-D-alanine + Hydrochloric acid)

This reactivity necessitates that the synthesis and handling of this compound be conducted under anhydrous conditions to maintain its integrity and ensure high yields in coupling reactions.

Formation of Dibenzofulvene Adducts during Fmoc Deprotection

The removal of the Fmoc protecting group is a critical step in solid-phase peptide synthesis (SPPS) and is achieved under basic conditions. This process, known as deprotection, proceeds via a β-elimination mechanism and results in the formation of a highly reactive byproduct, dibenzofulvene (DBF). researchgate.netspringernature.com

The mechanism is initiated by a base, typically a secondary amine like piperidine (B6355638), which abstracts the acidic proton at the C9 position of the fluorenyl ring. springernature.com The fluorene (B118485) ring system's electron-withdrawing nature makes this proton susceptible to removal by even weak bases. springernature.com This deprotonation creates a carbanion intermediate. total-synthesis.com The resulting anion is stabilized by the aromaticity of the fluorenyl system. total-synthesis.com Subsequently, the molecule undergoes an E1cB (Elimination Unimolecular conjugate Base) reaction, leading to the cleavage of the carbamate bond, releasing the free amine of the D-alanine residue, carbon dioxide, and dibenzofulvene. total-synthesis.com

Dibenzofulvene is a reactive electrophile and can participate in unwanted side reactions with nucleophiles present in the reaction mixture. total-synthesis.com To prevent this, the secondary amine used for deprotection, such as piperidine or dipropylamine (B117675) (DPA), is used in excess. researchgate.netspringernature.com This excess amine acts as a scavenger, trapping the DBF to form a stable, inactive adduct. researchgate.netwikipedia.org This scavenging is crucial for preventing the polymerization of DBF or its reaction with the newly deprotected amino group of the peptide chain. total-synthesis.com

Table 1: Bases Used for Fmoc Deprotection and Adduct Formation

Base Abbreviation Role Key Finding Citation
Piperidine PPR Deprotection agent and DBF scavenger The most common and effective reagent for Fmoc removal and DBF adduct formation in SPPS. researchgate.netwikipedia.org
Dipropylamine DPA Deprotection agent and DBF scavenger Shown to effectively form DBF adducts while reducing side reactions like aspartimide formation compared to piperidine. researchgate.netacs.org
Piperazine PZ Deprotection agent and DBF scavenger Used as a nucleophile, often in combination with a stronger base like DBU, for Fmoc removal. springernature.comacs.org

Applications of Fmoc D Alanyl Chloride in Peptide Chemistry

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. luxembourg-bio.com Fmoc-D-alanyl chloride is particularly well-suited for SPPS due to the stability of the Fmoc group and the high reactivity of the acid chloride. scbt.comcore.ac.uk This high reactivity allows for rapid and efficient coupling reactions, which can be driven to completion by using an excess of the acylating agent that can be easily washed away. luxembourg-bio.com

The most widely used method in SPPS is the Fmoc/tert-butyl (tBu) strategy, which offers an orthogonal system of protecting groups under mild conditions. luxembourg-bio.comnih.gov In this strategy, the temporary Nα-Fmoc group is stable to the acidic conditions used to cleave the permanent tert-butyl-based side-chain protecting groups and to release the final peptide from the resin. chempep.com

The integration of this compound into this strategy follows a cyclical process:

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound growing peptide chain is removed. This is typically achieved by treatment with a solution of a secondary amine, such as 20% piperidine (B6355638) in a polar solvent like N,N-dimethylformamide (DMF). chempep.comspringernature.com The base induces a β-elimination reaction, releasing the free amine on the peptide and dibenzofulvene, which is scavenged by the amine. researchgate.net

Coupling: The newly exposed amine of the resin-bound peptide is then acylated by this compound. The high reactivity of the acid chloride often allows for rapid coupling, forming a new peptide bond. scbt.comcore.ac.uk This reactivity can be advantageous over other coupling methods, especially in cases where standard activating agents may be less effective. core.ac.uk

Washing: After the coupling reaction, excess reagents and byproducts are removed by thorough washing of the peptide-resin, preparing it for the next deprotection/coupling cycle. luxembourg-bio.com

This repetitive procedure allows for the efficient elongation of the peptide chain. scbt.com The stability of the Fmoc group to the acid chloride functionality and its lability to basic conditions are key to the success of this synthetic cycle. chempep.com

This compound readily couples with various nucleophiles, most notably the free amino groups of amino acid esters or resin-bound peptides. core.ac.uknih.gov

Coupling with Amino Acid Esters: this compound is also used to form dipeptides by reacting with amino acid esters in solution. nih.govarkat-usa.org This reaction can be carried out under various conditions, including biphasic systems (e.g., CH₂Cl₂/aqueous NaHCO₃) or under neutral conditions using specific reagents to scavenge the liberated HCl without requiring an organic base, which can help prevent premature Fmoc deprotection. core.ac.uknih.govarkat-usa.org These dipeptide units can then be used in subsequent synthesis steps.

The table below summarizes typical conditions for coupling Fmoc-amino acid chlorides.

Coupling PartnerReaction ConditionsSolvent(s)Key Features
Resin-Bound Amine Excess this compound, often with a non-nucleophilic base (e.g., DIEA)DMF, CH₂Cl₂Standard SPPS coupling step. core.ac.uk
Amino Acid Ester Biphasic Schotten-Baumann conditionsCH₂Cl₂, NaHCO₃(aq)Classic method for peptide bond formation in solution. core.ac.uk
Amino Acid Ester Neutral conditions with HCl scavengers (e.g., AgCN, Zinc dust)CH₂Cl₂, THFAvoids the use of bases that could cleave the Fmoc group. arkat-usa.org

One of the significant advantages of using Fmoc-amino acid chlorides is their ability to overcome challenges associated with the synthesis of "difficult" or sterically hindered peptide sequences. core.ac.ukresearchgate.net

Difficult sequences often arise from strong inter- and intra-chain hydrogen bonding of the growing peptide, leading to aggregation on the solid support. luxembourg-bio.com This aggregation can prevent reagents from accessing the reactive sites, resulting in incomplete deprotection and coupling steps. Steric hindrance occurs when bulky amino acid residues are coupled to each other (e.g., Aib-to-Aib). researchgate.net

The high reactivity of acid chlorides makes them powerful acylating agents capable of driving these difficult couplings to completion where standard methods might fail. core.ac.uk Research has shown that Fmoc-amino acid chlorides are effective for coupling sterically demanding amino acids, such as α,α-dialkyl amino acids or N-methyl amino acids, often providing good yields without significant racemization. core.ac.uk While extremely hindered couplings may still pose a challenge, the use of acid chlorides represents a potent strategy in the peptide chemist's toolkit for tackling these problematic sequences. core.ac.ukresearchgate.net

Quantitative monitoring of the progress of an SPPS run is crucial for optimizing protocols and ensuring the synthesis of a high-quality product. The Fmoc group is central to one of the most common methods for monitoring resin loading and coupling efficiency. luxembourg-bio.com

The method involves quantifying the amount of the dibenzofulvene-piperidine adduct that is released into the deprotection solution. luxembourg-bio.comresearchgate.net This adduct has a strong UV absorbance, which can be measured spectrophotometrically.

The process is as follows:

A small, accurately weighed sample of the peptide-resin is taken after a coupling or deprotection step. researchgate.net

The resin sample is treated with a known volume of the piperidine/DMF deprotection solution. luxembourg-bio.comresearchgate.net

After the deprotection is complete, the UV absorbance of the resulting solution is measured.

Using the Beer-Lambert law, the concentration of the dibenzofulvene adduct, and thus the amount of Fmoc-amine on the resin, can be calculated. luxembourg-bio.com

This technique allows the chemist to:

Determine Initial Resin Loading: After attaching the first amino acid (e.g., Fmoc-D-alanine) to the resin, this method accurately determines the substitution level (e.g., in mmol/g). researchgate.net

Assess Coupling Efficiency: By measuring the Fmoc value after a coupling reaction and comparing it to the value from the previous cycle, one can determine the percentage of free amines that were successfully acylated. Inefficient coupling will result in a lower-than-expected increase in the Fmoc value. luxembourg-bio.com

This monitoring provides valuable feedback, especially when synthesizing long or difficult peptides, allowing for adjustments to the synthetic strategy, such as extending coupling times or repeating a coupling step if necessary. luxembourg-bio.com

Solution-Phase Peptide Synthesis

While SPPS is dominant, solution-phase peptide synthesis (SolPS) remains a valuable technique, particularly for large-scale production and the synthesis of short peptides or peptide fragments. nih.gov this compound is also a useful reagent in SolPS. Its high reactivity ensures efficient bond formation, and because the intermediates are isolated after each step, purification can be managed differently than in SPPS. core.ac.ukgoogle.com The use of Fmoc-amino acid chlorides in solution has been demonstrated in various protocols, including those employing biphasic conditions or non-basic HCl scavengers to maintain the integrity of the Fmoc group. core.ac.uk

Fragment coupling, or segment condensation, is a powerful strategy in both solid-phase and solution-phase synthesis for assembling large peptides or proteins. acs.org This approach involves synthesizing smaller, protected peptide fragments and then joining them together.

This compound can be used to prepare N-terminally protected di- or tripeptide fragments. More significantly, a protected peptide fragment can be converted into its corresponding peptide acid chloride. This activated fragment can then be coupled with another peptide fragment that has a free N-terminal amine. This method has been successfully applied to the synthesis of bioactive peptides. acs.org The high reactivity of the acid chloride is crucial for efficiently coupling these larger, and often less reactive, peptide fragments. core.ac.uk

Synthesis of Short Peptide Segments

This compound is a highly reactive acylating agent, making it particularly useful for the rapid and efficient synthesis of short peptide segments in solution-phase synthesis. core.ac.uk The high reactivity of the acid chloride allows for coupling reactions to proceed quickly, often under Schotten-Baumann conditions (a two-phase system) or in the presence of a mild base to neutralize the liberated hydrochloric acid. core.ac.uk This efficiency is advantageous in the stepwise elongation of a peptide chain.

The general process involves the reaction of this compound with the free amino group of an amino acid or peptide ester. The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (CH2Cl2) or tetrahydrofuran (B95107) (THF) at reduced temperatures to control the reactivity and minimize side reactions. The use of a tertiary amine, such as triethylamine (B128534) (TEA) or N-methylmorpholine (NMM), is common to scavenge the HCl produced during the coupling. core.ac.ukresearchgate.net

Research has demonstrated the successful use of Fmoc-amino acid chlorides in the synthesis of various peptide fragments. For instance, they have been employed in the synthesis of C-terminal tachykinin and N-terminal substance P and neurokinin B sequences. core.ac.uk The high coupling efficiency of Fmoc-amino acid chlorides makes them suitable for the synthesis of sterically hindered peptides, where other coupling methods might yield poor results. core.ac.uk

Table 1: Examples of Dipeptide Synthesis using Fmoc-Amino Acid Chlorides

Fmoc-Amino Acid ChlorideCoupled Amino Acid EsterProductYield (%)Reference
Fmoc-D-Phg-ClH-Phe-OMe·HClFmoc-D-Phg-Phe-OMeHigh core.ac.uk
Fmoc-Ile-ClD-(Nδ-Cbz)PizFmoc-Ile-D-Δ-Piz- core.ac.uk
Fmoc-MeLeu-ClH-Val-MeLeu-Ala-OBnFmoc-MeLeu-Val-MeLeu-Ala-OBn86% core.ac.uk
Fmoc-Val-ClH-MeLeu-Ala-OBnFmoc-Val-MeLeu-Ala-OBn61% core.ac.uk

This table presents examples of dipeptide synthesis using various Fmoc-amino acid chlorides, illustrating the general utility of this class of compounds in peptide segment synthesis.

Synthesis of Peptidomimetics and Amino Acid Derivatives

This compound is not only a tool for standard peptide synthesis but also a versatile starting material for the creation of peptidomimetics and various amino acid derivatives. These modified structures are of great interest in medicinal chemistry as they often exhibit enhanced stability towards enzymatic degradation and can possess unique biological activities. peptide.com

Preparation of Weinreb Amides from Fmoc-Amino Acid Chlorides

Weinreb amides, or N-methoxy-N-methylamides, are valuable intermediates in organic synthesis, as they can be converted to aldehydes or ketones upon reaction with organometallic reagents. arkat-usa.orgmychemblog.com The preparation of Fmoc-protected amino Weinreb amides from their corresponding acid chlorides is a straightforward and efficient process. arkat-usa.org

The synthesis involves the reaction of an Fmoc-amino acid chloride, such as this compound, with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like N-methylmorpholine (NMM) to neutralize the hydrochloride salt and the HCl generated during the reaction. arkat-usa.org This method has been shown to be effective for a range of Fmoc-amino acid chlorides, yielding the desired Weinreb amides as stable, often crystalline solids in good yields. arkat-usa.orgsemanticscholar.org

Table 2: Synthesis of Fmoc-Amino Weinreb Amides from Acid Chlorides

Starting Fmoc-Amino Acid ChlorideProductYield (%)Reference
Fmoc-Ala-ClFmoc-Ala-N(OMe)MeHigh arkat-usa.org
Fmoc-Phe-ClFmoc-Phe-N(OMe)Me90% tandfonline.com
Fmoc-Val-ClFmoc-Val-N(OMe)MeHigh arkat-usa.org
Fmoc-Leu-ClFmoc-Leu-N(OMe)MeHigh arkat-usa.org

This table highlights the yields of various Fmoc-amino Weinreb amides synthesized from their corresponding acid chlorides.

The resulting Fmoc-D-alanyl Weinreb amide can then be used in subsequent reactions, such as reduction with lithium aluminum hydride to furnish the corresponding Fmoc-D-alaninal, a key building block for various peptidomimetics. nih.gov

Homologation of α-Amino Acids to β-Amino Acids

β-Amino acids are structural components of many biologically active natural products and are used to create peptides with enhanced stability and unique conformational properties. core.ac.ukacs.org A common method for the synthesis of β-amino acids from their α-amino acid counterparts is the Arndt-Eistert homologation. blogspot.comwikipedia.org This reaction sequence involves the conversion of a carboxylic acid to its next higher homolog.

The Arndt-Eistert synthesis begins with the activation of the carboxylic acid of an N-protected α-amino acid, such as Fmoc-D-alanine, to its acid chloride. blogspot.comorganic-chemistry.org this compound is then reacted with diazomethane (B1218177) to form an α-diazoketone. organic-chemistry.org The key step is the subsequent Wolff rearrangement of the α-diazoketone, which is typically catalyzed by a metal such as silver(I) oxide (Ag₂O), to generate a ketene (B1206846). blogspot.comorganic-chemistry.org This ketene is then trapped by a nucleophile, such as water, to yield the homologous carboxylic acid, in this case, Fmoc-β-homoalanine. organic-chemistry.org This process is known to proceed with the retention of stereochemistry. blogspot.com

Table 3: Key Steps in the Arndt-Eistert Homologation of Fmoc-D-Alanine

StepReactantsProductKey TransformationReference
1. Acid Chloride FormationFmoc-D-Ala-OH, Thionyl ChlorideThis compoundCarboxylic acid to acid chloride blogspot.comwikipedia.org
2. Diazoketone FormationThis compound, DiazomethaneFmoc-D-alanyl-diazomethaneAcylation of diazomethane organic-chemistry.org
3. Wolff RearrangementFmoc-D-alanyl-diazomethane, Ag₂O, H₂OFmoc-β-homoalanineRearrangement to ketene and hydrolysis organic-chemistry.orgniscpr.res.in

This table outlines the sequential steps of the Arndt-Eistert reaction for the homologation of Fmoc-D-alanine to Fmoc-β-homoalanine.

Incorporation into Biologically Active Molecules and Natural Products

The inclusion of D-amino acids, such as D-alanine, into peptide-based drugs and other biologically active molecules is a widely used strategy to enhance their metabolic stability. peptide.com Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases. The incorporation of a D-amino acid can render the peptide less recognizable by these enzymes, thereby increasing its in vivo half-life and therapeutic potential. peptide.com

This compound serves as a reactive building block for introducing D-alanine into such molecules. Its use in solid-phase peptide synthesis (SPPS) allows for the precise placement of the D-alanine residue within a peptide sequence. diva-portal.org For example, in the synthesis of peptide fragments of muramyl dipeptide, which are known for their immunomodulatory activity, Fmoc-D-Ala-OH is a key component, and its activated form as the chloride can facilitate efficient coupling. diva-portal.org

Development of Azapeptide and Other Modified Peptide Analogues

Azapeptides are a class of peptidomimetics in which the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. scispace.comrsc.org This modification significantly alters the conformational properties of the peptide backbone and can lead to analogs with improved biological activity and stability. scispace.commdpi.com

The synthesis of azapeptides can involve the use of Fmoc-protected hydrazine (B178648) derivatives. mdpi.comkirj.ee To incorporate an aza-amino acid into a peptide sequence, an N-Fmoc-N'-alkyl hydrazine can be activated to form a reactive intermediate that couples with the N-terminus of the growing peptide chain. One method of activation is the conversion of the hydrazine derivative to an aza-amino acid chloride using phosgene (B1210022) or a phosgene equivalent like bis(trichloromethyl)carbonate (BTC). mdpi.comnih.gov

For the synthesis of an aza-D-alanine containing peptide, a suitable N-Fmoc-N'-methylhydrazine precursor would be converted to the corresponding Fmoc-aza-D-alanyl chloride. This reactive species can then be coupled to a resin-bound peptide in solid-phase synthesis. mdpi.comnih.gov The development of such synthetic strategies has enabled the creation of azapeptide libraries for screening and the discovery of novel bioactive compounds. scispace.comnih.gov

Advanced Analytical and Spectroscopic Techniques for Fmoc D Alanyl Chloride and Its Derivatives

Chromatographic Methods for Analysis and Purification

Chromatography is a cornerstone for the analysis and purification of Fmoc-protected amino acids. High-performance liquid chromatography (HPLC) is particularly dominant, offering various configurations tailored to specific analytical needs, from routine purity checks to challenging enantiomeric separations.

High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence Detection

Reversed-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of Fmoc-amino acid derivatives. who.int The Fmoc group possesses a strong chromophore, making it readily detectable by ultraviolet (UV) absorption. nih.gov Detection is commonly performed at wavelengths around 262 nm. nih.gov

For enhanced sensitivity, fluorescence detection is often preferred. The fluorenyl group is highly fluorescent, allowing for detection limits in the picomole to femtomole range. who.intnih.gov The derivatization of amino acids with 9-fluorenylmethyl chloroformate (FMOC-Cl) yields derivatives that can be excited at approximately 254-260 nm, with emission typically monitored around 313-331 nm. nih.govresearchgate.net Studies have shown that fluorescence detection can be about 200 times more sensitive than UV detection for these compounds, which is crucial when analyzing samples with low concentrations. nih.gov

The pre-column derivatization process itself is rapid and can be automated, reacting with both primary and secondary amines under mild, aqueous conditions to form stable derivatives suitable for HPLC analysis. who.intjascoinc.com

HPLC Enantioseparation of Fmoc-Derivatized Amino Acids

Ensuring the enantiomeric purity of Fmoc-D-alanyl chloride is critical, as the presence of the L-enantiomer can lead to the synthesis of incorrect peptide sequences. Chiral HPLC is the benchmark technique for determining enantiomeric excess, with expected purity levels often needing to be ≥99.8% ee for peptide synthesis. phenomenex.com

The separation of D- and L-enantiomers of Fmoc-amino acids is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven highly effective. phenomenex.comnih.govresearchgate.net For instance, cellulose tris(3,5-dimethylphenylcarbamate) has demonstrated excellent performance in resolving a wide range of N-FMOC α-amino acids. nih.govresearchgate.net

Method development often involves screening different CSPs and optimizing the mobile phase, which typically consists of an organic modifier like acetonitrile and an acidic additive such as trifluoroacetic acid, to achieve baseline resolution (Rs > 1.5) in a short analysis time. phenomenex.com Macrocyclic glycopeptide-based CSPs, like those using teicoplanin or ristocetin A, also show broad selectivity for N-blocked amino acids, including Fmoc derivatives. sigmaaldrich.com

Table 1: Representative HPLC Conditions for Enantioseparation of Fmoc-Amino Acids.
Stationary Phase (CSP)Mobile PhaseFlow RateDetectionReference
Lux 5 µm Cellulose-2Acetonitrile / 0.1% Trifluoroacetic Acid (60:40)1.0 mL/minUV @ 220 nm phenomenex.com
Chiralcel OD-HHexane/Isopropanol/Trifluoroacetic AcidNot SpecifiedNot Specified nih.gov
CHIROBIOTIC T (Teicoplanin)Methanol / 1% TEAA, pH 4.1Not SpecifiedNot Specified sigmaaldrich.comsigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Amino Acid Profiling

For highly sensitive and selective quantification of amino acids in complex matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov Derivatization with Fmoc-Cl is advantageous in this context because the attachment of the apolar Fmoc moiety enhances retention on reversed-phase HPLC columns and allows for purification from the sample matrix. nih.gov

The analysis is typically performed using electrospray ionization (ESI) in negative ion mode, with detection carried out via multiple reaction monitoring (MRM). nih.govresearchgate.net This approach provides high selectivity and allows for the accurate profiling of amino acids even from minute amounts of tissue or biological fluids. nih.gov While effective, challenges such as reduced column lifetime have been noted in some applications, leading some researchers to explore methods for underivatized amino acids. masonaco.org However, for many applications, the sensitivity and selectivity gained from Fmoc derivatization followed by LC-MS/MS remain invaluable. nih.gov

Solid-Phase Extraction (SPE) for Sample Purification

Solid-phase extraction (SPE) is a crucial sample preparation technique used for the cleanup and concentration of Fmoc-derivatized amino acids prior to chromatographic analysis. biotage.com It is particularly useful for removing excess derivatizing reagent and other matrix components that could interfere with subsequent analyses. thermofisher.com

In the context of peptide synthesis, where Fmoc chemistry is prevalent, SPE serves as an effective and rapid method to purify crude synthetic peptides, removing residual protecting groups and other contaminants. biotage.comnih.gov This technique can be a faster and more economical alternative to preparative HPLC, consuming over 90% less solvent. biotage.com Reversed-phase SPE (RP-SPE) is the most common format, where the Fmoc-derivatized analyte is retained on a hydrophobic sorbent (like C18) while polar impurities are washed away. The purified derivative is then eluted with a solvent of higher organic content. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the chemical structure of this compound and its derivatives. nmims.eduduke.edu It provides detailed information about the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR and ¹³C NMR for Confirmation of Chemical Structure

¹H NMR spectroscopy provides information on the number and types of protons in a molecule and their connectivity. For an Fmoc-alanyl derivative, the spectrum will show characteristic signals for the protons of the alanine (B10760859) moiety (the α-proton and the β-methyl protons) and a complex set of signals in the aromatic region (typically ~7.3-7.9 ppm) corresponding to the eight protons of the fluorenyl group. chemicalbook.com Additional signals for the CH and CH₂ protons linking the fluorenyl group to the carbamate (B1207046) nitrogen are also observed around 4.2-4.4 ppm. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The broad chemical shift range of ¹³C NMR helps to resolve all carbon signals, from the methyl and α-carbons of the alanine residue to the numerous aromatic carbons of the Fmoc group and the carbonyl carbons of the carbamate and the acyl chloride. compoundchem.comoregonstate.edu The chemical shift of the acyl chloride carbonyl is expected to be significantly downfield. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be used to definitively assign all proton and carbon signals and confirm the covalent structure of the molecule. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Fmoc-D-alanyl Moiety.
AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Alanine CH₃~1.3-1.5~18-20¹H is a doublet, coupled to α-H.
Alanine α-CH~4.1-4.4~50-53¹H is a quartet, coupled to CH₃.
Acyl Chloride C=ON/A~170-175Shift is downfield compared to carboxylic acid.
Fmoc CH (Position 9)~4.2-4.3~47 chemicalbook.comchemicalbook.com
Fmoc O-CH₂~4.3-4.5~67 chemicalbook.comchemicalbook.com
Fmoc Aromatic CH~7.3-7.9~120-144Multiple signals. chemicalbook.comchemicalbook.com
Carbamate C=ON/A~156 chemicalbook.com

Note: Predicted values are based on data for similar structures like Fmoc-Ala-OH and general chemical shift principles. chemicalbook.comcompoundchem.comchemicalbook.comoregonstate.edu Actual values may vary depending on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry provides crucial data on the molecular weight and structure of analytes. For this compound, with a molecular formula of C18H16ClNO3, the theoretical monoisotopic mass is 329.0819 g/mol nih.govchemspider.com. This value serves as a fundamental reference point for its identification in mass spectra.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is widely used for the analysis of thermally labile and polar molecules, including amino acid derivatives biorxiv.org. In the context of Fmoc-amino acid analysis, ESI is often coupled with High-Performance Liquid Chromatography (HPLC) to separate complex mixtures before detection by the mass spectrometer. The analysis can be performed in both positive and negative ion modes sci-hub.seresearchmap.jp.

In negative ion mode ESI-MS, Fmoc-derivatized amino acids readily form deprotonated molecules, [M-H]⁻. This mode is particularly advantageous as it can reduce matrix effects and provide high sensitivity sci-hub.senih.gov. A study on the analysis of amino acids using Fmoc-Cl derivatization followed by HPLC-ESI-MS/MS in negative ion mode demonstrated robust and sensitive quantification nih.govresearchgate.net. The derivatization with Fmoc-Cl introduces the fluorenylmethoxycarbonyl group, which has a high affinity for negative charge, leading to the generation of specific and informative fragment ions upon collision-induced dissociation (CID).

The fragmentation of Fmoc-amino acid derivatives in negative ion mode typically yields characteristic ions. For instance, a common fragmentation pathway involves the cleavage of the Fmoc group. The resulting fragment ions can be used to confirm the identity of the amino acid. For Fmoc-derivatized alanine, multiple reaction monitoring (MRM) transitions can be established to selectively detect and quantify the compound.

Below is a table summarizing the key ions and transitions that are characteristic of Fmoc-alanine analysis in negative ion ESI-MS/MS.

Precursor Ion (m/z) Product Ion (m/z) Description
[M-H]⁻ of Fmoc-AlanineVariesDeprotonated molecular ion
[M-H]⁻ of Fmoc-AlanineSpecific fragment 1Ion resulting from the loss of a neutral molecule (e.g., CO2)
[M-H]⁻ of Fmoc-AlanineSpecific fragment 2Ion corresponding to the deprotonated amino acid after Fmoc cleavage

This table is illustrative and specific m/z values would be determined experimentally.

Negative Ion MS(3) CID for Isomeric Differentiation

Tandem mass spectrometry (MS/MS or MSn) is a powerful technique for structural elucidation and isomeric differentiation. By isolating a specific precursor ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. In MSn experiments, this process can be repeated for subsequent fragment ions, providing deeper structural insights.

Negative ion MS(3) CID has been shown to be effective in differentiating positional isomers of Fmoc-protected dipeptides nih.gov. For example, in the analysis of Fmoc-Ala-Gly and Fmoc-Gly-Ala, the MS/MS spectra of the [M-H]⁻ ions might be similar. However, by isolating a common fragment ion and subjecting it to a further stage of fragmentation (MS3), distinct product ions can be generated that allow for unambiguous differentiation. The MS3 of the [M-H-Fmoc+H]⁻ fragment of isomeric peptide acids can produce characteristic c1⁻, z1⁻, and y1⁻ ions, which are indicative of the amino acid sequence nih.gov.

While the differentiation of positional isomers is well-documented, distinguishing between stereoisomers (e.g., Fmoc-D-alanine vs. Fmoc-L-alanine) by CID is more challenging as enantiomers have identical mass and fragmentation patterns under achiral conditions. However, mass spectrometry can be used for chiral differentiation through the use of a chiral selector. This involves forming a diastereomeric complex with a chiral reference compound, which can then be differentiated by MS/MS. While not a direct application of Negative Ion MS(3) CID on the isolated molecule, it is a relevant mass spectrometric method for isomeric differentiation.

Another approach for the differentiation of D/L amino acids in peptides is radical-directed dissociation (RDD) mass spectrometry, which has been shown to be more sensitive to the stereochemistry of the peptide than conventional CID nih.gov.

The table below illustrates a hypothetical MS(3) experiment for the differentiation of two positional isomers of a Fmoc-dipeptide derivative in negative ion mode, based on published methodologies nih.gov.

MS Stage Isomer 1 (e.g., Fmoc-Xxx-Ala) Isomer 2 (e.g., Fmoc-Ala-Xxx)
MS1 [M-H]⁻[M-H]⁻
MS2 (CID of [M-H]⁻) Common Fragment Ion ACommon Fragment Ion A
MS3 (CID of Fragment Ion A) Unique Product Ion Set 1Unique Product Ion Set 2

This table demonstrates the principle of using MS3 to generate unique fragment ions for isomeric differentiation.

Future Directions and Emerging Research Avenues

Development of Novel Protecting Group Strategies Compatible with Fmoc-D-alanyl Chloride Chemistry

The foundation of modern peptide synthesis lies in the concept of orthogonal protecting groups, which allows for the selective deprotection of one group while others remain intact. ub.edujocpr.com The use of this compound is intrinsically linked to the base-labile nature of the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is typically removed with a secondary amine like piperidine (B6355638). nih.govcreative-peptides.com This dictates that any other protecting groups used for the side chains of other amino acids in the peptide sequence must be stable to these basic conditions. researchgate.net

Future research will focus on expanding the toolbox of orthogonal protecting groups that are compatible with the Fmoc strategy. The primary goal is to enhance the synthesis of complex and modified peptides, such as those containing post-translational modifications. nih.gov While traditional acid-labile groups like tert-butyl (tBu) and tert-butyloxycarbonyl (Boc) are standard, there is a growing need for groups that can be removed under even milder or more specific conditions. ub.edu

Key areas of development include:

Photolabile Protecting Groups: These offer spatial and temporal control over deprotection, allowing for specific modifications at precise locations in a peptide chain.

Enzyme-cleavable Protecting Groups: Leveraging the high specificity of enzymes could provide an exceptionally mild and selective deprotection method for sensitive substrates.

Fluoride-labile Protecting Groups: Silyl-based protecting groups offer another layer of orthogonality, being stable to both the basic conditions of Fmoc removal and the acidic conditions used for final cleavage from the resin.

A novel strategy recently demonstrated involves using a trifluoroacetyl (Tfa) group to protect the ε-amino group of lysine (B10760008). nih.gov The Tfa group can be selectively cleaved using a mild aqueous base, leaving the Fmoc group and acid-labile side-chain protecting groups untouched. nih.gov This differential reactivity allows for site-specific modifications, such as the attachment of fluorescent tags, on the lysine side chain while the peptide is still anchored to the solid support. nih.gov

Protecting Group ClassExample(s)Cleavage ConditionCompatibility with Fmoc RemovalApplication Focus
Acid-LabileBoc, tBu, TrtStrong Acid (e.g., TFA)StableStandard side-chain protection. creative-peptides.com
Allyl-BasedAlloc, AllPd(0) catalystStableOrthogonal protection for side chains, enabling on-resin cyclization or modification. creative-peptides.com
Hydrazine-LabileDde2% Hydrazine (B178648) in DMFStableProtection of lysine side chains for the synthesis of branched peptides. creative-peptides.com
Base-Labile (Differential)TfaMild Aqueous BaseOrthogonalAllows selective deprotection for side-chain modification without cleaving the N-terminal Fmoc group. nih.gov

Exploration of Catalytic Methods for Enhanced Reactivity and Selectivity

Fmoc-amino acid chlorides are among the most reactive acylating agents used in peptide synthesis. thieme-connect.de This high reactivity can be a double-edged sword: it allows for rapid coupling reactions, but it can also lead to undesired side reactions, such as the formation of (fluorenylmethoxy)oxazolones, which are less reactive and prone to racemization. thieme-connect.de Consequently, research in this area is less focused on discovering catalysts to increase reactivity and more on developing methods to control it to enhance selectivity and yield.

A significant emerging strategy is the use of continuous flow chemistry. thieme-connect.de In a flow reactor, Fmoc-amino acids can be activated to their chloride form and used immediately for coupling, with residence times of mere seconds. This "in-situ" generation and rapid use minimizes the time the reactive acid chloride exists in solution, thereby suppressing degradation pathways that are problematic in traditional batch synthesis. thieme-connect.de

Future research avenues in this domain include:

Screening for Lewis Acid Catalysts: While strong catalysts are generally not needed, mild Lewis acids could potentially be used to activate the carbonyl group of the amino acid ester component, accelerating the coupling reaction with this compound at lower temperatures and further improving selectivity.

Phase-Transfer Catalysis: For biphasic reaction systems, phase-transfer catalysts could facilitate the reaction between the water-soluble amino acid component and the organic-soluble this compound, potentially leading to greener and more efficient synthesis protocols. nih.gov

Enzymatic Catalysis: The development of engineered enzymes (acyl-ligases) that can recognize this compound as a substrate could offer unparalleled selectivity in peptide bond formation, completely avoiding chemical side reactions.

Applications in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique for generating large, diverse collections of molecules, known as libraries, which can be screened for drug discovery and other applications. nih.govcuny.edu Fmoc-based solid-phase peptide synthesis (SPPS) is exceptionally well-suited for this purpose due to its mild reaction conditions, ease of automation, and compatibility with a wide range of chemistries. researchgate.netnih.gov

The high reactivity of this compound can be harnessed to accelerate the synthesis of peptide libraries, allowing for the rapid construction of thousands to millions of unique peptide sequences. researchgate.net The "split-pool" synthesis strategy, a cornerstone of combinatorial methods like the one-bead one-compound (OBOC) approach, relies on driving reactions to completion at each step to ensure the fidelity of the library. nih.gov The potent acylating power of acid chlorides helps achieve the near-quantitative coupling yields necessary for this process.

AdvantageDescriptionRelevance of this compound
Mild DeprotectionFmoc group removal with piperidine is gentle and preserves sensitive functional groups and modifications. nih.govAllows for the incorporation of D-alanine into libraries of complex, modified peptides.
High-Throughput CompatibilityThe chemistry is easily automated and suitable for parallel synthesis formats. nih.govThe high reactivity can reduce coupling times, increasing the overall speed of library production.
OrthogonalityCompatible with a wide range of orthogonal side-chain protecting groups, enabling diverse chemical structures. ub.eduFacilitates the creation of libraries with diverse side-chain functionalities alongside the D-alanine residue.
Reaction MonitoringThe release of the fluorenyl group during deprotection provides a UV-active chromophore for real-time monitoring of reaction completion. researchgate.netEnsures high fidelity in each coupling/deprotection cycle, which is critical for library quality.

Future work will likely involve integrating this compound into automated, high-throughput platforms that combine flow chemistry for activation and coupling with novel encoding strategies to rapidly identify active compounds from the synthesized libraries.

Bio-conjugation Strategies and Synthesis of Functional Biomolecules

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule like a protein or peptide, to create a new construct with combined or enhanced properties. nih.govyoutube.com Fmoc-based SPPS is a key enabling technology for the synthesis of custom peptides that serve as platforms for bioconjugation. These peptides can be designed to include specific reactive handles for attaching drugs, imaging agents, or other moieties.

While the high reactivity of this compound makes it challenging for direct conjugation to proteins in aqueous media, it is an ideal building block for creating peptide-based functional molecules. For example, a peptide can be synthesized containing D-alanine, and other residues with orthogonally protected side chains (e.g., Fmoc-Lys(Tfa)-OH). nih.gov After synthesis, the specific side chain can be deprotected and selectively modified to create a fluorescently labeled peptide, a metal-chelating agent, or a peptide-drug conjugate. nih.gov

Emerging research directions include:

Synthesis of Peptide-Based Theranostics: Using this compound in the synthesis of peptides that are subsequently tagged with both a therapeutic agent and an imaging agent.

Development of Cell-Penetrating Peptides: Incorporating D-amino acids like D-alanine can increase the proteolytic stability of peptides, which is a desirable feature for peptides designed to enter cells.

Creation of Branched and Cyclic Peptides: The use of orthogonal protecting groups in concert with this compound allows for the on-resin synthesis of complex architectures, which can be used to create highly specific and potent biomolecules. nih.gov

Computational Chemistry Approaches for Predicting Reactivity and Conformation

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting chemical phenomena. researchgate.netdntb.gov.ua While specific studies on this compound are nascent, the application of these methods to similar molecules like L-alanine and its derivatives demonstrates their potential. researchgate.net

Computational approaches can provide deep insights into the chemistry of this compound, guiding experimental work and accelerating the development of new synthetic methods.

Application AreaComputational MethodPotential Insights
Reactivity and MechanismDFT, Transition State TheoryModel the reaction pathways for peptide coupling and competing side reactions (e.g., oxazolone (B7731731) formation), helping to design conditions that favor the desired product. thieme-connect.de
Conformational AnalysisMolecular Dynamics (MD)Predict the preferred solution-phase conformation of this compound and how it influences its reactivity.
Catalyst DesignDFTSimulate the interaction of this compound with potential catalysts to predict binding energies and activation barriers, guiding the selection of effective catalysts.
Solvent EffectsQuantum Mechanics/Molecular Mechanics (QM/MM)Understand how different solvents influence reaction rates and selectivity, aiding in the development of greener and more efficient synthetic protocols. nih.gov

By simulating reaction energetics and molecular properties, computational chemistry can help de-risk and streamline the experimental exploration of novel protecting group strategies, catalytic systems, and synthetic applications for this compound.

Q & A

Q. What are the optimal reaction conditions for introducing the Fmoc group to D-alanine using Fmoc-Cl?

The Fmoc protection of D-alanine requires precise pH control. Use NaHCO₃ or Na₂CO₃ in a dioxane/DMF-water mixture to maintain a pH >7, ensuring the amino group remains deprotonated for efficient coupling . Excess Fmoc-Cl (1.2–1.5 equivalents) is typically used, but higher concentrations may lead to dipeptide formation. To mitigate this, reduce Fmoc-Cl excess and monitor reaction progress via TLC or HPLC .

Q. How is the Fmoc group removed during peptide synthesis, and what are the advantages over other protecting groups?

The Fmoc group is cleaved using 20–30% piperidine in DMF, which selectively removes the base-labile protection without requiring harsh acids like HF or trifluoroacetic acid (TFA) . This gentler deprotection preserves acid-sensitive functional groups (e.g., tert-butyl or benzyl esters), making it ideal for solid-phase peptide synthesis (SPPS) .

Q. What coupling reagents are effective for incorporating Fmoc-D-alanyl chloride into peptide chains?

HOBt (1-hydroxybenzotriazole) and EDC (ethylcarbodiimide hydrochloride) in anhydrous DMF or CH₂Cl₂ are widely used. Pre-activate this compound at 0°C to minimize racemization, and couple with H₂N-peptide-resin or free amines in solution-phase synthesis . Purify via column chromatography or recrystallization, with final purity confirmed by HPLC (>97%) and ¹H-NMR .

Advanced Research Questions

Q. How can dipeptide formation be minimized during this compound synthesis?

Dipeptide side products arise from intermolecular coupling of activated amino acids. To suppress this:

  • Use dilute reaction conditions (<0.1 M) to reduce collision frequency .
  • Employ a "double coupling" strategy: add Fmoc-Cl in two batches with intermediate quenching of excess reagent .
  • Monitor pH rigorously; alkaline conditions (pH >9) accelerate Fmoc cleavage, while neutral pH favors coupling .

Q. What analytical techniques are recommended for assessing enantiomeric purity of this compound derivatives?

  • Chiral HPLC : Use columns with cellulose- or cyclodextrin-based stationary phases (e.g., Chiralpak® IC) and UV detection at 265 nm (Fmoc absorbance) .
  • Circular Dichroism (CD) : Compare optical activity of D- vs. L-isomers in the 250–300 nm range .
  • ¹³C-NMR : Analyze stereospecific carbon shifts, particularly for the α-carbon adjacent to the Fmoc group .

Q. How does the steric environment of this compound influence its reactivity in SPPS?

The bulky Fmoc group and D-configuration create steric hindrance, slowing coupling rates compared to L-isomers. To enhance efficiency:

  • Use microwave-assisted synthesis (30–50°C) to accelerate reaction kinetics .
  • Incorporate backbone amide-protecting groups (e.g., 2,4-dimethoxybenzyl) to reduce aggregation in hydrophobic peptides .

Q. What strategies prevent racemization during this compound coupling to sterically hindered residues?

Racemization occurs via oxazolone intermediate formation. Mitigation approaches include:

  • Using coupling additives like Oxyma Pure or COMU, which suppress base-induced epimerization .
  • Performing reactions at 0–4°C to stabilize the activated ester .
  • Validating stereochemical integrity post-synthesis via Marfey’s reagent derivatization and LC-MS analysis .

Methodological Considerations

Q. How can this compound be used to functionalize nucleosides or sugars?

Fmoc-Cl protects amino groups in nucleosides (e.g., adenosine, cytidine) under mild conditions (pH 7–8, DMF/H₂O). For sugar hydroxyl protection, activate Fmoc-Cl with imidazole in anhydrous THF, and purify via flash chromatography .

Q. What precautions are critical when handling this compound?

  • Store at –20°C under argon to prevent hydrolysis .
  • Use gloveboxes for moisture-sensitive reactions.
  • Quench excess Fmoc-Cl with ice-cold 1 M HCl to avoid exothermic decomposition .

Data Contradictions and Resolutions

  • pH Sensitivity : recommends pH >7 for coupling, while notes Fmoc instability at pH >9. Resolution: Maintain pH 7.5–8.5 using buffered NaHCO₃ .
  • Dipeptide Formation : attributes this to high Fmoc-Cl excess, whereas observes it in concentrated solutions. Resolution: Optimize both stoichiometry and solvent volume .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.